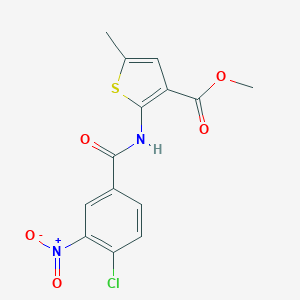![molecular formula C17H19ClN2O B450765 N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA](/img/structure/B450765.png)
N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring and a 4-chlorophenyl group attached to the urea moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA typically involves the reaction of 2-(sec-butyl)aniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the production of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of urease, an enzyme involved in the hydrolysis of urea. The inhibition of urease can result in reduced production of ammonia, which is beneficial in certain medical and agricultural applications.
類似化合物との比較
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
N,N’-Di-sec-butyl-p-phenylenediamine: Another aromatic amine with similar industrial uses.
Uniqueness
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA is unique due to its specific substitution pattern and the presence of both sec-butyl and 4-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H19ClN2O |
|---|---|
分子量 |
302.8g/mol |
IUPAC名 |
1-(2-butan-2-ylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)15-6-4-5-7-16(15)20-17(21)19-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H2,19,20,21) |
InChIキー |
BTIDQCYGKOIUBV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
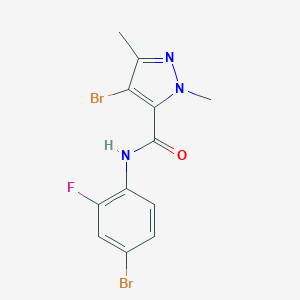
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B450689.png)
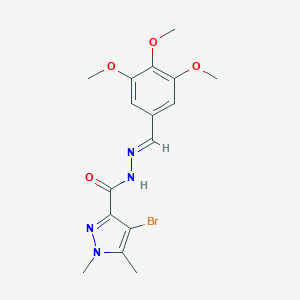
![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B450694.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450695.png)
![N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide](/img/structure/B450696.png)
![1,3-dimethyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B450698.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-[(2,4-DINITROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450699.png)
![N-[4-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B450701.png)
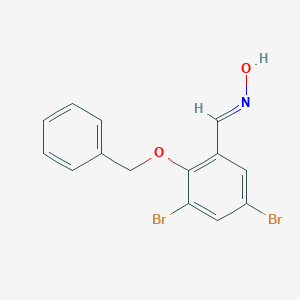
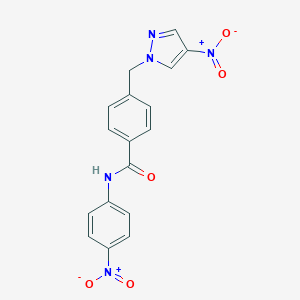
![N-{4-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450705.png)
